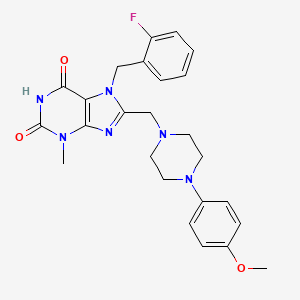
7-(2-fluorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-fluorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27FN6O3 and its molecular weight is 478.528. The purity is usually 95%.
BenchChem offers high-quality 7-(2-fluorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-fluorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Research on similar compounds includes the synthesis of novel derivatives and their structural analysis. For example, the synthesis of octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives as ABC ring models of saframycins, showcasing methods for regioselective C-monomethylation and the preparation of optically active forms (Saito et al., 1997).
Cardiovascular Activity
- Some derivatives have been synthesized and tested for cardiovascular activity, demonstrating significant antiarrhythmic and hypotensive activities. This highlights the potential for developing therapeutic agents targeting cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Antimicrobial Activity
- The design and synthesis of purine connected piperazine derivatives to identify potent inhibitors of Mycobacterium tuberculosis provide insights into targeting bacterial pathogens. These compounds disrupt the biosynthesis of the peptidoglycan layer, demonstrating antiproliferative effects against M. tuberculosis (Konduri et al., 2020).
Antiviral and Anticancer Activity
- Research into diketopiperazine derivatives from marine-derived actinomycetes has revealed compounds with potent anti-H1N1 activity. These findings contribute to the development of new antiviral agents (Wang et al., 2013). Furthermore, novel benzodifuranyl and thiazolopyrimidines derived from natural products have been explored for their anti-inflammatory and analgesic properties, indicating potential therapeutic applications in inflammation and pain management (Abu‐Hashem et al., 2020).
Receptor-Ligand Interaction Studies
- Studies on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent provide valuable insights into the design of fluorescence-based probes and sensors for biological and chemical applications (Gan et al., 2003).
properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O3/c1-29-23-22(24(33)28-25(29)34)32(15-17-5-3-4-6-20(17)26)21(27-23)16-30-11-13-31(14-12-30)18-7-9-19(35-2)10-8-18/h3-10H,11-16H2,1-2H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLRSONBYKFNEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-fluorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

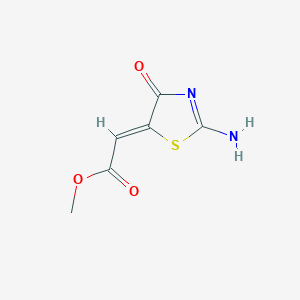
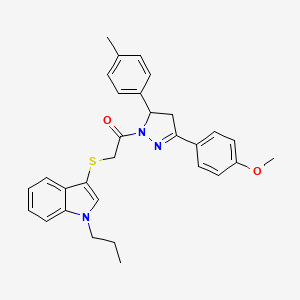
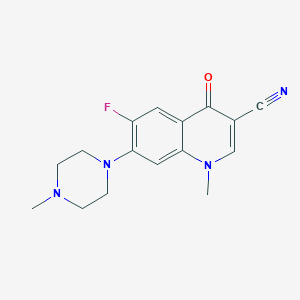
![(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2776666.png)
![4,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide](/img/structure/B2776669.png)
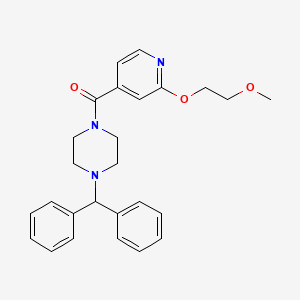
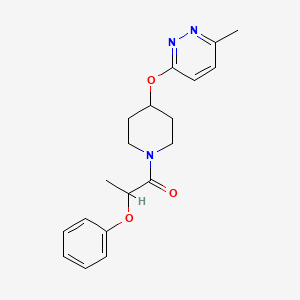
![Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2776672.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2776673.png)

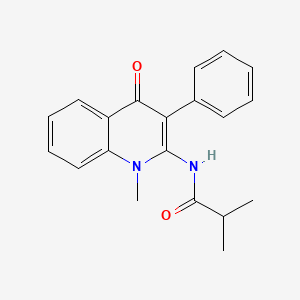
![5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2776676.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776679.png)